
An In-depth Technical Guide to 3-Amino-6-
chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Amino-6-chloro-2-picoline

Cat. No.: B048049 Get Quote

Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-chloro-2-picoline
(IUPAC name: 6-chloro-2-methylpyridin-3-amine; CAS RN: 164666-68-6), a heterocyclic amine

of significant interest in synthetic and medicinal chemistry. This document details the

compound's discovery and historical context within pyridine chemistry, its physicochemical and

toxicological properties, and detailed protocols for its synthesis. Furthermore, it illustrates its

application as a key intermediate in the construction of more complex molecular architectures,

such as pyrido[2,3-d]pyrimidine scaffolds, which are prevalent in modern drug discovery. This

guide is intended for researchers, scientists, and professionals in the fields of organic

synthesis, drug development, and materials science.

Discovery and History
The specific discovery of 3-Amino-6-chloro-2-picoline is not marked by a singular, seminal

publication. Instead, its emergence is rooted in the broader historical development of pyridine

chemistry. The first synthesis of a heteroaromatic compound, pyridine, was achieved in the

19th century. A significant advancement in creating pyridine derivatives came in 1881 with

Arthur Rudolf Hantzsch's pyridine synthesis, which provided a general method for producing a

wide range of substituted pyridines.[1]

The development of compounds like 3-Amino-6-chloro-2-picoline is a direct result of the

extensive exploration of pyridine chemistry throughout the 20th century. The drive to create

novel pharmaceuticals and agrochemicals spurred chemists to develop methods for introducing
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a variety of functional groups onto the pyridine ring. This particular compound, with its amino,

chloro, and methyl substituents, represents a versatile building block. The strategic placement

of these groups allows for a wide range of subsequent chemical modifications, making it a

valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in

the preparation of fused heterocyclic systems, such as those used in the development of

kinase inhibitors.[2]

Physicochemical and Toxicological Properties
The properties of 3-Amino-6-chloro-2-picoline have been compiled from various chemical

databases and supplier safety data sheets.

Physical and Chemical Properties
Property Value Source(s)

IUPAC Name
6-chloro-2-methylpyridin-3-

amine
Sigma-Aldrich[3]

Synonyms

3-Amino-6-chloro-2-picoline, 3-

amino-6-chloro-2-

methylpyridine

PubChem[4]

CAS Number 164666-68-6 Sigma-Aldrich[3]

Molecular Formula C₆H₇ClN₂ PubChem[4]

Molecular Weight 142.59 g/mol PubChem[4]

Appearance Solid Sigma-Aldrich[3]

Purity ≥98% Sigma-Aldrich[3]

Storage

Keep in dark place, inert

atmosphere, store in freezer,

under -20°C

Sigma-Aldrich[3]

Note: Experimental values for properties such as melting point, boiling point, and solubility are

not consistently reported across public databases.

Toxicological Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/EP2602242B1/en
https://www.benchchem.com/product/b048049?utm_src=pdf-body
https://www.orgchemres.org/article_197812_575a085917a931e866622dc5d67cef0b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8949896/
https://www.orgchemres.org/article_197812_575a085917a931e866622dc5d67cef0b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8949896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8949896/
https://www.orgchemres.org/article_197812_575a085917a931e866622dc5d67cef0b.pdf
https://www.orgchemres.org/article_197812_575a085917a931e866622dc5d67cef0b.pdf
https://www.orgchemres.org/article_197812_575a085917a931e866622dc5d67cef0b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statement Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

Acute Toxicity, Inhalation H332 Harmful if inhaled

Specific target organ toxicity —

Single exposure
H335 May cause respiratory irritation

Source: Sigma-Aldrich[3]

Experimental Protocols: Synthesis
The synthesis of 3-Amino-6-chloro-2-picoline is typically achieved through a multi-step

process starting from commercially available 2-amino-6-methylpyridine. The general synthetic

workflow involves nitration of the pyridine ring, followed by chlorination and subsequent

reduction of the nitro group.

Overall Synthetic Scheme

Step 1: Nitration Step 2: Chlorination Step 3: Reduction Final Product

2-Amino-6-methylpyridine 2-Amino-6-methyl-5-nitropyridine
H₂SO₄, HNO₃

6-Chloro-2-methyl-3-nitropyridine

Sandmeyer-type Reaction
(e.g., NaNO₂, HCl, CuCl)

3-Amino-6-chloro-2-picoline
SnCl₂·2H₂O, HCl

Click to download full resolution via product page

Caption: Overall synthetic pathway for 3-Amino-6-chloro-2-picoline.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine
This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of

concentrated sulfuric acid and nitric acid.
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Materials:

2-amino-6-methylpyridine (20 g)

Concentrated sulfuric acid (10 mL)

Concentrated nitric acid

Ethyl acetate

Ammonia solution

Ice bath

Procedure:

Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, ensuring the

temperature is maintained at 0 °C.

Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL total

volume) to the reaction mixture, maintaining the temperature at -1 °C with continuous

stirring.

After the addition is complete, continue stirring at room temperature for 30 minutes.

Warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.

Upon completion, cool the reaction solution and extract the product with ethyl acetate.

Wash the ethyl acetate layer with an ammonia solution.

Concentrate the ammonia layer to precipitate the solid product.

Filter and dry the solid to obtain 2-amino-6-methyl-5-nitropyridine. (Expected yield: ~75%).

[1]
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Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine
This step can be achieved via a Sandmeyer-type reaction, where the amino group of 2-amino-

6-methyl-5-nitropyridine is converted to a chloro group. An alternative approach involves the

diazotization to a hydroxyl group followed by chlorination.

Materials:

2-amino-6-methyl-5-nitropyridine

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Copper(I) chloride (CuCl) as a catalyst (for Sandmeyer reaction)

OR Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) for chlorination

of a hydroxyl intermediate.[5][6]

Ice bath

General Procedure (Sandmeyer Reaction):

Dissolve 2-amino-6-methyl-5-nitropyridine in concentrated hydrochloric acid and cool the

solution to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low

temperature to form the diazonium salt.

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric

acid.

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas

evolution should be observed.

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
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The product can then be isolated by extraction with an organic solvent, followed by

washing, drying, and purification by chromatography or recrystallization.

Step 3: Synthesis of 3-Amino-6-chloro-2-picoline
The final step involves the reduction of the nitro group of 6-chloro-2-methyl-3-nitropyridine to an

amine using a reducing agent like tin(II) chloride.

Materials:

6-chloro-2-methyl-3-nitropyridine

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Sodium hydroxide (NaOH) solution (e.g., 15%)

Ice bath

Procedure:

Dissolve 6-chloro-2-methyl-3-nitropyridine in ethyl acetate and cool the solution to 0 °C.[5]

Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

Add the SnCl₂ solution dropwise to the cooled solution of the nitro compound.

After the addition, allow the reaction mixture to stir at room temperature for several hours

(e.g., 3 hours) until the reaction is complete (monitored by TLC).[5]

Pour the reaction mixture onto ice and carefully basify with a sodium hydroxide solution to

a pH of 9-10 to precipitate tin salts and neutralize the acid.[5]

Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure to yield the crude product.

The final product, 3-Amino-6-chloro-2-picoline, can be further purified by column

chromatography.

Applications in Synthetic Chemistry
3-Amino-6-chloro-2-picoline is a valuable building block in organic synthesis, primarily due to

its bifunctional nature. The amino group can act as a nucleophile or be transformed into other

functional groups, while the chloro substituent is susceptible to nucleophilic aromatic

substitution and cross-coupling reactions. This allows for the sequential and regioselective

introduction of different substituents.

A significant application is in the synthesis of fused heterocyclic systems, particularly

pyrido[2,3-d]pyrimidines. This scaffold is a core component of many kinase inhibitors, which are

a major class of modern therapeutics, especially in oncology.[4][7]

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core
The following diagram illustrates a typical workflow where 3-Amino-6-chloro-2-picoline is

used to construct a pyrido[2,3-d]pyrimidine scaffold, a common core structure in kinase

inhibitors.

Synthetic Transformations

3-Amino-6-chloro-2-picoline
(Starting Material)

Step A: Acylation
(e.g., with an acid chloride)

N-(6-chloro-2-methylpyridin-3-yl)amide
(Intermediate)

Step B: Intramolecular Cyclization
(e.g., thermal or acid-catalyzed)

Substituted Pyrido[2,3-d]pyrimidin-4-one
(Core Scaffold)

Step C: Functionalization
(e.g., Suzuki or Buchwald-Hartwig coupling at C6-Cl)

Diverse Library of Kinase Inhibitor Candidates

Click to download full resolution via product page
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Caption: Workflow for the synthesis of kinase inhibitor scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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